N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-29-19-6-2-17(3-7-19)16-26-22(28)18-4-8-20(9-5-18)31-23-21(24-10-11-25-23)27-12-14-30-15-13-27/h2-11H,12-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOXHVDGDSXBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxybenzylamine: This can be achieved through the reduction of 4-methoxybenzyl cyanide using hydrogen gas in the presence of a palladium catalyst.
Formation of 4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzoic acid: This involves the reaction of 4-hydroxybenzoic acid with 3-morpholin-4-ylpyrazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The final step involves the coupling of 4-methoxybenzylamine with 4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzoic acid using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide.
Reduction: Formation of N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Biochemistry: It is used to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Data Table: Key Comparisons
Biological Activity
N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 420.47 g/mol. The compound features a benzamide core substituted with a methoxybenzyl group and a morpholinopyrazinyl moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O4 |
| Molecular Weight | 420.47 g/mol |
| CAS Number | 1326889-25-1 |
| Purity | ≥ 95% |
Synthesis
The synthesis typically involves several steps starting from readily available precursors:
- Formation of the Pyrazine Ring : This is achieved through condensation reactions under acidic conditions.
- Attachment of the Morpholine Group : Introduced via nucleophilic substitution.
- Formation of the Benzamide Core : Reacting 4-methoxybenzylamine with benzoyl chloride under basic conditions.
Antiviral Effects
Recent studies indicate that derivatives of benzamide, including this compound, exhibit significant antiviral properties. For instance, compounds similar to this have shown efficacy against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
Anticancer Potential
Research has demonstrated that benzamide derivatives can inhibit various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
The proposed mechanism involves binding to specific molecular targets, such as protein kinases or enzymes involved in disease pathways. These interactions can lead to the modulation of enzymatic activity, thereby exerting therapeutic effects .
Case Studies
- Study on Antiviral Activity : A study evaluated the anti-HBV activity of related benzamide derivatives, where it was found that these compounds could effectively inhibit HBV replication in vitro and in vivo models .
- Anticancer Evaluation : In another study, this compound was tested against various cancer cell lines, showing IC50 values indicating potent anticancer activity (specific values to be cited from detailed studies).
Toxicity Profile
The toxicity profile of this compound has been assessed using zebrafish embryo models. The results indicated low acute toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Q & A
Basic Questions
Q. What are the key considerations for synthesizing N-(4-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazine derivatives with benzamide precursors. For example:
- Step 1 : Use hydrazine hydrate and chalcones to generate pyrazoline intermediates, followed by condensation with aryl isothiocyanates .
- Step 2 : Employ coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to form amide bonds .
- Hazard Mitigation : Conduct thorough risk assessments for reagents (e.g., dichloromethane, acyl chlorides) and ensure inert gas environments for moisture-sensitive steps .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify substituent positions (e.g., methoxybenzyl and morpholinyl groups) .
- Purity Assessment : Employ HPLC with retention time analysis (e.g., compounds in showed peaks at 7.6–12.6 minutes) .
- Mass Spectrometry : ESI-MS or HR-MS for molecular ion validation (e.g., HR-MS data in confirmed mass accuracy within ±0.001 Da) .
Q. What safety protocols are essential during handling and storage?
- Methodological Answer :
- Decomposition Risks : Store at -20°C under inert gas (argon/nitrogen) to prevent thermal or photolytic degradation, as seen in similar benzamide derivatives .
- Mutagenicity : Follow Ames test guidelines (e.g., noted mutagenicity comparable to benzyl chloride; use fume hoods and PPE) .
- Waste Disposal : Neutralize acyl chloride residues with aqueous bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts for Suzuki-Miyaura couplings (e.g., achieved 85% yield using optimized conditions).
- Solvent Optimization : Replace dichloromethane with acetonitrile for safer, higher-yield steps (e.g., used Na pivalate in CHCN for purity >95%) .
- Purification : Use gradient column chromatography (e.g., chloroform:methanol 3:1 v/v) to isolate non-polar byproducts .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- pH-Dependent Fluorescence : Adjust pH (2.7–10.1) to stabilize fluorescence signals for trace analysis (e.g., used 0.1 M HCl/NaOH to optimize detection) .
- 2D-NMR Techniques : Apply - HSQC and HMBC to distinguish overlapping signals (e.g., morpholinyl vs. methoxybenzyl protons) .
- Cross-Validation : Compare IR carbonyl stretches (~1650–1700 cm) with computed spectra (e.g., used DFT for vibrational mode assignments) .
Q. What strategies assess the compound’s biological activity and mechanism of action?
- Methodological Answer :
- Enzyme Targeting : Screen against bacterial PPTases (phosphopantetheinyl transferases) using kinetic assays (e.g., proposed dual-target inhibition for antibacterial effects) .
- Antimicrobial Testing : Use microdilution assays (MIC ≤ 50 µg/mL) against Gram-positive/negative strains (e.g., reported MICs of 8–32 µg/mL for similar compounds) .
- Pathway Analysis : Apply transcriptomics to identify disrupted biochemical pathways (e.g., fatty acid biosynthesis in bacteria) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
